2',3',5'-Tri-O-acetyl-2N,2N-dimethyl-guanosine
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Overview
Description
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine: is a chemically modified nucleoside derivative. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar, and two methyl groups attached to the nitrogen atoms at the 2N position of the guanine base. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine typically involves the acetylation of guanosine. The process begins with the protection of the hydroxyl groups of guanosine using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the tri-O-acetylated derivative. The dimethylation of the guanine base is achieved using methyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Oxidation and Reduction: The guanine base can undergo oxidation and reduction reactions, although these are less common.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions
Major Products:
Hydrolysis: Guanosine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid chemistry and interactions with enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine involves its interaction with nucleic acids and enzymes. The acetyl and methyl groups enhance its stability and modify its binding properties. It can inhibit the activity of certain enzymes by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-acetylinosine: Similar in structure but lacks the dimethyl groups on the guanine base.
2’,3’,5’-Tri-O-acetyladenosine: Another acetylated nucleoside with different base modifications.
Uniqueness: 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPCWCCXJQIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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